molecular formula C4H8Cl2O2S B2988192 3-Chlorobutane-1-sulfonyl chloride CAS No. 13105-16-3

3-Chlorobutane-1-sulfonyl chloride

Cat. No.: B2988192
CAS No.: 13105-16-3
M. Wt: 191.07
InChI Key: CXTHSJPWBHRPRW-UHFFFAOYSA-N
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Description

3-Chlorobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H8Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a butane chain with a chlorine atom at the third position. This compound is widely used in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobutane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of thiophane (tetrahydrothiophene) with chlorine and water. The reaction is typically carried out in an aqueous acetic acid or hydrochloric acid medium, where chlorine is passed through the thiophane solution, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of thiols using oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water. This method allows for the in situ preparation of sulfonyl chlorides, which can then be isolated and purified .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl azides, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Oxidizing Agents: N-chlorosuccinimide (NCS) and other halogenating agents are used for oxidation reactions.

    Reaction Conditions: Reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Azides: Formed by the reaction with sodium azide.

    Alkenes: Formed through elimination reactions.

Scientific Research Applications

3-Chlorobutane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

3-Chlorobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl Chloride (MsCl): A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl Chloride (BsCl): An aromatic sulfonyl chloride with a benzene ring.

    4-Chlorobutane-1-sulfonyl Chloride: A positional isomer with the chlorine atom at the fourth position.

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form a variety of derivatives makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3-chlorobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHSJPWBHRPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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